molecular formula C21H20O8 B11134323 Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate

Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate

Cat. No.: B11134323
M. Wt: 400.4 g/mol
InChI Key: FRDUSOUSJGSPPL-UWVJOHFNSA-N
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Description

Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate is a complex organic compound featuring a benzo-furan core linked to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo-furan core, followed by the introduction of the trimethoxyphenyl group through a condensation reaction. The final step involves esterification to form the methyl ester.

    Preparation of Benzo-furan Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Condensation Reaction: The benzo-furan core is reacted with 2,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the methylene bridge.

    Esterification: The final product is obtained by reacting the intermediate with methyl chloroacetate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity and specificity, making the compound effective in modulating biological pathways.

Molecular Targets and Pathways

    Enzymes: Inhibition of enzymes like tubulin polymerase, which is crucial for cell division.

    Receptors: Binding to specific receptors involved in signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-oxo-2-[(2,4,5-trimethoxyphenyl)methylene]benzo[3,4-b]furan-6-yloxy}acetate stands out due to its specific substitution pattern on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2-[[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C21H20O8/c1-24-15-10-18(26-3)17(25-2)7-12(15)8-19-21(23)14-6-5-13(9-16(14)29-19)28-11-20(22)27-4/h5-10H,11H2,1-4H3/b19-8-

InChI Key

FRDUSOUSJGSPPL-UWVJOHFNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC)OC

Origin of Product

United States

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